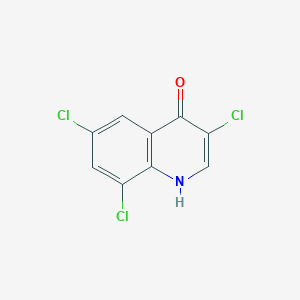

3,6,8-Trichloroquinolin-4-OL

Description

Structure

3D Structure

Properties

CAS No. |

25771-92-0 |

|---|---|

Molecular Formula |

C9H4Cl3NO |

Molecular Weight |

248.5 g/mol |

IUPAC Name |

3,6,8-trichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4Cl3NO/c10-4-1-5-8(6(11)2-4)13-3-7(12)9(5)14/h1-3H,(H,13,14) |

InChI Key |

CWRSVQKGDURCGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6,8 Trichloroquinolin 4 Ol and Its Chemical Precursors

Established Reaction Pathways for Halogenated Quinoline (B57606) Ring Formation.

The foundational step in synthesizing 3,6,8-trichloroquinolin-4-ol is the construction of the bicyclic quinoline core. Classical annulation reactions, developed over more than a century, remain fundamental for creating the initial framework, which can then be further functionalized. nih.gov

A variety of named reactions exist for the synthesis of the quinoline ring system, each suited for producing different substitution patterns. nih.govresearchgate.net These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. researchgate.net

Skraup Synthesis: This method involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce the parent quinoline. nih.govpharmaguideline.com While traditionally used for unsubstituted quinolines, employing a substituted aniline, such as a dichloroaniline, can yield a halogenated quinoline. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, typically affording 2- and/or 4-substituted quinolines. nih.goviipseries.org

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govpharmaguideline.com It is a versatile method for producing 2- and 3-substituted quinolines. nih.gov

Pfitzinger Reaction: This method synthesizes quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound under basic conditions. nih.goviipseries.org The carboxylic acid group can later be removed. pharmaguideline.com

Conrad-Limpach Synthesis: This is one of the most direct routes to 4-hydroxyquinolines (4-quinolones). nih.govresearchgate.net It involves the reaction of anilines with β-ketoesters. nih.govnih.gov The reaction can proceed via two temperature-dependent pathways: lower temperatures favor the formation of a β-amino acrylate (B77674) which cyclizes to a 4-quinolone, while higher temperatures can lead to a 2-quinolone. pharmaguideline.com

For the synthesis of a precursor to 3,6,8-trichloroquinolin-4-ol, the Conrad-Limpach reaction is particularly relevant as it directly yields the 4-hydroxyquinoline (B1666331) scaffold.

Table 1: Overview of Classical Quinoline Annulation Reactions

| Reaction Name | Precursors | Typical Product | Reference(s) |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Unsubstituted or Substituted Quinolines | nih.govpharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinolines | nih.goviipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, Methylene Ketone | 2,3-Disubstituted Quinolines | nih.govpharmaguideline.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-Carboxylic Acids | nih.goviipseries.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines (4-Quinolones) | nih.govnih.gov |

The synthesis of 4-hydroxyquinolines is most effectively achieved through cyclocondensation reactions, with the Conrad-Limpach synthesis being a prime example. researchgate.net The reaction proceeds by the condensation of an aniline with a β-ketoester. nih.gov To construct a di-halogenated precursor for 3,6,8-trichloroquinolin-4-ol, one could start with a dichlorinated aniline, for instance, 2,4-dichloroaniline.

The mechanism of the Conrad-Limpach reaction involves an initial condensation to form a β-arylamino-α,β-unsaturated ester. This intermediate must then undergo a thermal cyclization to form the quinolone ring. nih.gov This ring-closing step often requires high temperatures and the use of high-boiling point solvents (above 250 °C) to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the formation of the heterocyclic ring. nih.gov The choice of solvent can significantly impact the reaction yield. nih.gov Following cyclization, a tautomerization occurs to yield the stable 4-hydroxyquinoline product. researchgate.net The reaction of a substituted aniline with malonic acid derivatives in the presence of a condensing agent is another established route to the 4-hydroxy-2(1H)-quinolone scaffold. researchgate.net

Regioselective Halogenation Strategies for Quinoline Scaffolds.

With a di-halogenated 4-hydroxyquinoline scaffold in hand (e.g., 6,8-dichloroquinolin-4-ol from 2,4-dichloroaniline), the next critical step is the introduction of the final chlorine atom at the C3 position. This requires a highly regioselective halogenation method that specifically targets the desired carbon-hydrogen (C-H) bond without affecting other positions.

Recent advancements in organic synthesis have led to the development of metal-free methods for the direct C-H halogenation of heterocyclic compounds, offering an economical and environmentally friendly alternative to traditional methods. rsc.orgrsc.org These protocols often operate under mild conditions and show high regioselectivity. rsc.org

An operationally simple and effective method involves using trihaloisocyanuric acids (such as trichloroisocyanuric acid, TCCA) as the halogen source. rsc.orgrsc.org These reagents are atom-economical and the reactions can often be performed at room temperature and open to the air. rsc.org For instance, a general protocol for the remote C5–H halogenation of 8-substituted quinoline derivatives has been established using TCCA, demonstrating excellent functional group tolerance and complete regioselectivity in many cases. rsc.orgrsc.org While this specific example targets the C5 position, the underlying principles of activating specific C-H bonds can be adapted.

For targeting the C3 position of a 4-hydroxyquinoline, electrophilic substitution is a viable pathway. The 4-hydroxyquinoline system is electron-rich, particularly at the C3 position, making it susceptible to attack by electrophilic halogenating agents like N-chlorosuccinimide (NCS). rsc.orgscilit.com Studies on quinoline-2,4-dione systems have demonstrated that halogenation occurs readily at the C3 position via electrophilic substitution. scilit.com

Table 2: Metal-Free Halogenation Methods

| Reagent | Target Position | Conditions | Key Features | Reference(s) |

| Trihaloisocyanuric Acid (TCCA, TBCA) | C5 of 8-substituted quinolines | Acetonitrile, Room Temp, Air | Metal-free, Atom-economical, High regioselectivity | rsc.orgrsc.org |

| N-Halosuccinimide (NCS, NBS, NIS) | C5 of quinoline amides | Water, 80 °C | Metal-free, No additional oxidants, Aqueous medium | rsc.org |

| Electrophilic Halogenating Agents | C3 of quinoline-2,4-diones | Varies | Targets electron-rich position | scilit.com |

Transition metal catalysis provides a powerful toolkit for the site-selective C-H functionalization of quinolines, enabling reactions at positions that are often difficult to access through classical methods. acs.orgmdpi.comnih.gov Catalysts based on palladium, rhodium, copper, and iron have been extensively used to direct the functionalization of specific C-H bonds. mdpi.comias.ac.in

These reactions often employ a directing group on the quinoline substrate, which coordinates to the metal center and positions the catalyst in close proximity to the targeted C-H bond, facilitating its activation and subsequent halogenation. nih.gov While many methods focus on functionalizing positions like C2, C5, or C8, the principles can be extended to other positions by strategic placement of the directing group. acs.orgmdpi.com For example, Pd-catalyzed methods have been developed for the C-H halogenation of tetrahydroquinolines. acs.org The development of new catalytic systems continues to expand the scope and versatility of these transformations, making them a cornerstone of modern heterocyclic chemistry. ias.ac.in

Nature offers a highly selective and environmentally benign approach to halogenation through enzymes. mdpi.com Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of organic substrates using a simple halide salt (e.g., NaCl), molecular oxygen, and a reduced flavin cofactor (FADH₂). mdpi.comnih.gov

The mechanism involves the reaction of FADH₂ with O₂ to form a flavin-peroxide intermediate, which then reacts with the halide ion to create a potent electrophilic halogenating species, often described as equivalent to "X+". nih.gov This species is held within the enzyme's active site, which dictates the precise position of halogenation on the substrate, often achieving selectivities that are impossible with non-enzymatic chemical methods. mdpi.comnih.gov While the substrate scope of known FDHs is still being explored, mutagenesis and directed evolution are powerful tools to alter and improve their stability, activity, and even site-selectivity for new substrates. nih.gov The application of an FDH could provide a highly efficient and selective route to install the final chlorine atom onto a di-halogenated quinoline precursor under mild, aqueous conditions. mdpi.com

Green Chemistry Principles in 3,6,8-Trichloroquinolin-4-OL Synthesis

The synthesis of quinoline derivatives, including halogenated quinolinols, is increasingly guided by the principles of green chemistry. These principles aim to develop chemical processes that are more sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ijpsjournal.comresearchgate.net Key areas of advancement include the adoption of alternative solvent systems, the use of energy-efficient synthesis methods, and the development of sustainable catalysts. researchgate.net

Solvent-Free and Environmentally Benign Solvent Systems

A significant advancement in the green synthesis of quinolines involves moving away from traditional, often hazardous, organic solvents. researchgate.netjocpr.com Solvent-free reaction conditions, also known as neat reactions, are a primary goal. For instance, the Friedlander reaction, a common method for quinoline synthesis, can be performed under solvent-free conditions using certain nanocatalysts, leading to high yields (85-96%) and short reaction times (15-60 minutes). nih.gov This approach not only prevents pollution from solvents but also simplifies product purification. jocpr.com

When solvents are necessary, the focus shifts to environmentally benign alternatives. These solvents are typically non-toxic, biodegradable, and derived from renewable resources. researchgate.netsigmaaldrich.com Water and ethanol (B145695) are prominent examples used in various quinoline synthesis protocols. researchgate.netresearchgate.net Other green solvents like polyethylene (B3416737) glycols and ionic liquids have also been explored as alternative reaction media to reduce the environmental footprint of the synthesis. researchgate.net

Table 1: Comparison of Solvent Systems in Quinoline Synthesis

| Solvent System | Description | Advantages | Yield Range | Source(s) |

|---|---|---|---|---|

| Solvent-Free | Reactions are conducted without any solvent, often at elevated temperatures or with catalysts. | Eliminates solvent waste, simplifies workup, increases safety. | 67-99% | researchgate.netnih.gov |

| Water | Utilized as a green solvent, often under reflux or microwave conditions. | Non-toxic, inexpensive, environmentally safe. | 12-93% | researchgate.netresearchgate.net |

| Ethanol | A bio-based solvent used as a greener alternative to traditional organic solvents. | Renewable, biodegradable, less toxic than many organic solvents. | 32-93% | researchgate.netresearchgate.net |

| Ionic Liquids | Salts that are liquid at low temperatures, used as both solvent and catalyst. | Low vapor pressure, tunable properties, potential for recyclability. | N/A | researchgate.net |

Microwave and Ultrasound-Assisted Synthesis Enhancements

The use of alternative energy sources like microwave (MW) irradiation and ultrasound (US) has revolutionized the synthesis of heterocyclic compounds, including quinolines. ijpsjournal.comnih.gov These techniques offer significant advantages over conventional heating methods.

Microwave-assisted synthesis utilizes microwave energy to heat reactions rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.gov For example, the synthesis of quinoline derivatives that takes several hours under conventional reflux can be completed in 1-2 minutes under microwave irradiation. researchgate.net This method is noted for its efficiency, lower energy input, and easier work-up procedures. nih.govwisdomlib.org

Ultrasound-assisted synthesis employs the energy of acoustic cavitation to enhance chemical reactivity. This method, known as sonochemistry, can lead to remarkable accelerations in reaction rates and improved yields. nih.gov In the synthesis of hybrid quinoline derivatives, ultrasound irradiation has been shown to decrease reaction times by as much as 150-fold compared to conventional methods, highlighting its potential as an eco-friendly and energy-saving technique. nih.gov The milder conditions can also suppress the formation of side products. nih.gov

Table 2: Enhancement of Quinoline Synthesis via MW and US Irradiation

| Method | Typical Reaction Time | Yield Improvement | Key Advantages | Source(s) |

|---|---|---|---|---|

| Conventional Heating | Hours | Baseline | Standard, well-understood. | researchgate.netnih.gov |

| Microwave (MW) Assisted | 4-30 minutes | Often significant improvement. | Rapid heating, shorter reaction times, higher yields, energy efficiency. | researchgate.netnih.govmdpi.com |

| Ultrasound (US) Assisted | 4-6 minutes | Significant improvement. | Drastically reduced reaction times, milder conditions, high yields, energy saving. | nih.govnih.govmdpi.com |

Sustainable Catalysis (e.g., Formic Acid, TiO2 Nanoparticles)

The development of sustainable catalysts is a cornerstone of green chemistry, focusing on materials that are efficient, reusable, and non-toxic.

Formic acid has been used as an effective catalyst in the synthesis of quinoline-4-carboxylic acids, precursors to quinolin-4-ols. It serves as a mild and efficient alternative to stronger, more hazardous acids, affording good product yields under reflux conditions in ethanol. researchgate.net

Titanium dioxide (TiO2) nanoparticles have emerged as a highly effective heterogeneous catalyst for quinoline synthesis. nih.govsci-hub.se These nanoparticles are valued for their high activity, stability, non-toxicity, and reusability. nih.gov In the Friedländer synthesis, TiO2 nanoparticles can catalyze the reaction between 2-aminobenzyl alcohol and ketones to produce quinolines with yields up to 96%. rsc.orgrsc.org The catalyst operates through a hydrogen-borrowing mechanism, offering a green and cost-effective pathway that avoids the use of expensive noble metals or toxic reagents. rsc.orgrsc.org The reactions can often be performed under solvent-free conditions, further enhancing their green credentials. nih.gov

Table 3: Performance of Sustainable Catalysts in Quinoline Synthesis

| Catalyst | Type | Reaction | Key Features | Yield | Source(s) |

|---|---|---|---|---|---|

| Formic Acid | Homogeneous | Synthesis of quinoline-4-carboxylic acids | Mild acid catalyst, efficient. | Good | researchgate.net |

| TiO2 Nanoparticles | Heterogeneous | Friedländer Synthesis (e.g., from 2-aminobenzyl alcohol and ketones) | Reusable, stable, non-toxic, solvent-free conditions possible. | Up to 96% | nih.govrsc.orgrsc.org |

Functional Group Interconversions for Targeted Halogenation and Hydroxylation

The synthesis of a specifically substituted compound like 3,6,8-Trichloroquinolin-4-ol relies on precise control over functional group interconversions, particularly the introduction of halogen and hydroxyl groups at desired positions on the quinoline scaffold.

Targeted Halogenation: Introducing chlorine atoms at the C6 and C8 positions can be achieved through various synthetic routes starting from appropriately substituted anilines. However, direct and regioselective C-H halogenation of the pre-formed quinoline ring represents a more atom-economical approach. Metal-free protocols have been developed for the regioselective halogenation of quinoline derivatives. rsc.org For instance, using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source allows for the C5-halogenation of 8-substituted quinolines. rsc.org While this specific example targets the C5 position, it demonstrates the principle of direct C-H functionalization. The introduction of the chlorine atom at the C3 position can be accomplished through methods like ICl-induced cyclization of precursor alkynones, which installs a halogen at the 3-position during the ring-forming step. organic-chemistry.org

Targeted Hydroxylation: The introduction of a hydroxyl group at the C4 position to form a quinolin-4-ol (or its tautomer, a quinolin-4-one) is a critical step. These structures are key motifs in many biologically active compounds. organic-chemistry.org Synthesis can be achieved via cyclocondensation reactions, such as the reaction of anilines with β-ketoesters (the Conrad-Limpach synthesis). More advanced methods focus on the direct functionalization of the quinoline core. Recently, a meta-selective hydroxylation of pyridines and quinolines has been reported, proceeding through a dearomatized oxazino-aza-arene intermediate. researchgate.net This intermediate undergoes highly regioselective hydroxylation upon treatment with an electrophilic peroxide, demonstrating a sophisticated method for targeted functional group introduction. researchgate.net Functional group interconversions, such as the conversion of an amine or a halide at the C4 position to a hydroxyl group, provide alternative synthetic pathways. fiveable.mevanderbilt.edu

Elucidating the Chemical Reactivity and Transformation Pathways of 3,6,8 Trichloroquinolin 4 Ol

Reactivity of the Halogen Atoms (Chlorine) on the Quinoline (B57606) Core

The presence of three chlorine atoms on the quinoline core at positions C-3, C-6, and C-8 imparts a unique reactivity profile to 3,6,8-trichloroquinolin-4-ol. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, coupled with the inductive effects of the chlorine atoms, renders the carbon atoms to which they are attached susceptible to various chemical transformations.

Nucleophilic Aromatic Substitution Reactions at C-3, C-6, and C-8

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-substituted aromatic and heteroaromatic compounds. rsc.orgmdpi.commasterorganicchemistry.com In the case of polychlorinated quinolines, the positions of the chlorine atoms are not equally reactive towards nucleophilic attack. The reactivity is governed by the electronic properties of the quinoline ring system. The nitrogen atom exerts a strong electron-withdrawing effect, particularly at the C-2 and C-4 positions, making them more electrophilic and thus more susceptible to nucleophilic attack. uoanbar.edu.iq

While specific experimental data on the relative reactivity of the C-3, C-6, and C-8 positions in 3,6,8-trichloroquinolin-4-ol is not extensively documented, we can infer the expected reactivity based on related systems like polychlorinated quinazolines and pyridines. In 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C-4 position. mdpi.com This is attributed to the greater activation by the adjacent nitrogen atom. In chloropolyfluoropyridines, the activating influence of a chlorine atom on nucleophilic substitution decreases in the order ortho > meta > para to the reaction center. rsc.org

Based on these principles, it is reasonable to predict that the C-3 chlorine in 3,6,8-trichloroquinolin-4-ol would be the most reactive towards nucleophiles, followed by the C-6 and then the C-8 chlorine. The C-3 position is vinylogously analogous to the highly reactive C-4 position, and its reactivity is enhanced by the adjacent electron-withdrawing nitrogen atom. The chlorine at C-6 is situated on the carbocyclic ring and is expected to be less reactive than the one at C-3. The C-8 position is generally the least activated towards nucleophilic attack in the quinoline ring.

| Position | Predicted Reactivity towards Nucleophilic Aromatic Substitution | Rationale |

| C-3 | High | Activated by the adjacent electron-withdrawing nitrogen atom (vinylogous to C-4). |

| C-6 | Moderate | Located on the carbocyclic ring, less activated than C-3. |

| C-8 | Low | Least activated position on the quinoline ring. |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the 3,6,8-trichloroquinolin-4-ol scaffold can participate in various coupling reactions, including the Suzuki-Miyaura, Heck, and Stille reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl and vinyl-aryl bonds. researchgate.net The regioselectivity of Suzuki coupling on polychlorinated heterocycles is often dictated by the electronic and steric environment of the halogen atoms. In studies on 2,6-dichloropyridines, selective coupling at the C-2 position has been achieved. nih.gov For 4,7-dichloroquinazolines, regioselective Suzuki-Miyaura coupling can be controlled by modulating the reaction conditions, with the C-4 position generally being more reactive. mdpi.com For 3,6,8-trichloroquinolin-4-ol, it is anticipated that the C-3 chlorine would be the most susceptible to oxidative addition to the palladium catalyst, making it the primary site for Suzuki coupling.

The Heck reaction , a palladium-catalyzed coupling of a halide with an alkene, and the Stille reaction , which utilizes organotin reagents, also offer avenues for the functionalization of 3,6,8-trichloroquinolin-4-ol. The principles of regioselectivity observed in Suzuki coupling are generally applicable to these reactions as well, with the more electron-deficient carbon-chlorine bonds exhibiting higher reactivity.

| Cross-Coupling Reaction | Typical Reagents | Expected Primary Site of Reaction on 3,6,8-Trichloroquinolin-4-ol |

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters, Pd catalyst, base | C-3 |

| Heck | Alkenes, Pd catalyst, base | C-3 |

| Stille | Organostannanes, Pd catalyst | C-3 |

Reductive Dehalogenation and Hydrogenation Pathways

Reductive dehalogenation is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. acs.orgwikipedia.org This transformation can be achieved using various methods, including catalytic hydrogenation, metal-mediated reductions, and electrochemical methods. For polychlorinated compounds like 3,6,8-trichloroquinolin-4-ol, selective dehalogenation can be a useful synthetic strategy.

The reactivity of the carbon-chlorine bonds towards reduction generally follows the order of their lability, which is influenced by their position on the quinoline ring. It is expected that the more activated C-3 chlorine would be the most readily cleaved under reductive conditions. Complete reduction of all three chlorine atoms would lead to the formation of 4-hydroxyquinoline (B1666331).

Various reducing systems have been employed for the dehalogenation of organic halides, including sodium metal in a suitable solvent and catalytic hydrogenation over palladium on carbon. acs.org Semiquinones have also been identified as playing a critical role in the reductive dehalogenation of organohalogens in environmental systems. nsf.govresearchgate.net

Reactivity of the 4-Hydroxyl Group

The 4-hydroxyl group of 3,6,8-trichloroquinolin-4-ol is a key functional handle that significantly influences the compound's properties and reactivity. Its presence introduces the possibility of tautomerism and allows for a variety of derivatization reactions.

Tautomeric Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone Forms

A crucial aspect of the chemistry of 4-hydroxyquinolines is the existence of a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. researchgate.netresearchgate.netacs.org This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring.

In the solid state and in polar solvents, the 4-quinolone tautomer is generally the predominant form. researchgate.net This is often attributed to the greater stability of the amide-like functionality in the quinolone form and the potential for intermolecular hydrogen bonding. In nonpolar solvents, the proportion of the 4-hydroxyquinoline tautomer may increase. Computational studies on substituted 4-hydroxyquinolines have also shown a preference for the keto tautomer. researchgate.net For 3,6,8-trichloroquinolin-4-ol, it is expected that the 4-quinolone form will be the major tautomer under most conditions.

| Tautomeric Form | Structural Features | Predominance |

| 4-Hydroxyquinoline (enol) | Aromatic hydroxyl group | Generally the minor tautomer, favored in nonpolar solvents. |

| 4-Quinolone (keto) | Amide-like functionality within a dihydro-quinolinone ring | Generally the major tautomer, favored in the solid state and in polar solvents. researchgate.net |

Derivatization Reactions of the Hydroxyl Moiety (e.g., Etherification, Esterification, Phosphorylation)

The 4-hydroxyl group of 3,6,8-trichloroquinolin-4-ol, or more accurately, the N-H proton of the predominant 4-quinolone tautomer, can be readily derivatized through various reactions, including etherification, esterification, and phosphorylation. These reactions provide access to a wide range of analogs with potentially altered biological activities and physicochemical properties.

Etherification to form 4-alkoxyquinolines can be achieved by reacting the 4-quinolone with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The choice of base and reaction conditions can influence whether O-alkylation or N-alkylation occurs. The synthesis of 4-alkoxy-8-hydroxyquinolines has been reported, highlighting the feasibility of selective alkylation. osi.lv

Esterification of the 4-hydroxyl group to produce 4-acyloxyquinolines can be accomplished using acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine. A practical method for the preparation of 4-hydroxyquinolinone esters has been described using a combination of diisopropylethylamine and sodium tert-butoxide. nih.gov The reaction of 4-hydroxy-2(1H)-quinolone with various acyl chlorides in the presence of pyridine has also been shown to yield the corresponding esters. researchgate.net

Phosphorylation of the hydroxyl group can be achieved using phosphorylating agents like phosphoryl chloride (POCl₃). This reaction is often used to convert 4-quinolones into the corresponding 4-chloroquinolines, proceeding through a phosphorylated intermediate. nih.gov The synthesis of phosphoryl-containing derivatives of 8-hydroxyquinoline (B1678124) has also been reported, indicating that the hydroxyl group of quinolines can be functionalized with phosphorus-containing moieties. rsc.orgrsc.org

| Derivatization Reaction | Typical Reagents | Product |

| Etherification | Alkyl halide, base | 4-Alkoxy-3,6,8-trichloroquinoline |

| Esterification | Acid chloride or anhydride, base | 4-Acyloxy-3,6,8-trichloroquinoline |

| Phosphorylation | Phosphoryl chloride | 4-Phosphoryloxy-3,6,8-trichloroquinoline (often an intermediate) |

Halogenation of the Hydroxyl Position (e.g., via Phosphorus Oxychloride)

The conversion of the 4-hydroxyl group of 3,6,8-trichloroquinolin-4-ol to a chlorine atom is a significant transformation, yielding the corresponding 3,4,6,8-tetrachloroquinoline. This reaction is typically achieved using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). The process involves the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.

The reaction mechanism proceeds through the initial activation of the hydroxyl group by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphite intermediate. This intermediate is highly unstable and readily undergoes elimination, with the departure of the chlorophosphite group facilitated by the formation of the stable phosphoryl chloride (PO₂Cl) and a chloride ion. The resulting quinolinyl cation is then attacked by the chloride ion to furnish the final product, 3,4,6,8-tetrachloroquinoline.

Table 1: Reaction Conditions for Halogenation of 3,6,8-Trichloroquinolin-4-OL

| Reagent | Solvent | Temperature | Product |

| Phosphorus Oxychloride | Neat or DMF | Reflux | 3,4,6,8-Tetrachloroquinoline |

This table presents typical, generalized conditions. Specific reaction parameters may vary based on experimental procedures.

Electrophilic Aromatic Substitution on the Trichloroquinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 3,6,8-trichloroquinolin-4-ol, the reactivity and regioselectivity of such substitutions are governed by the electronic effects of the substituents already present on the quinoline ring. wikipedia.org

The quinoline ring system itself is a bicyclic heteroaromatic compound. The nitrogen atom in the ring is electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene. Furthermore, the three chlorine atoms are also strongly deactivating due to their inductive electron-withdrawing effects. The hydroxyl group at the 4-position, however, is an activating group, donating electron density to the ring through resonance.

The interplay of these activating and deactivating groups determines the positions most susceptible to electrophilic attack. The activating hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, in the quinoline system, the positions on the benzenoid ring (positions 5, 6, 7, and 8) and the pyridinone ring (positions 2 and 3) must be considered. The chlorine atoms at positions 3, 6, and 8 will further influence the substitution pattern, generally deactivating the positions they occupy.

Given the existing substitution pattern, any further electrophilic substitution would likely occur at the remaining unsubstituted positions, C5 or C7. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile used and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3,6,8-Trichloroquinolin-4-OL

| Electrophile (E⁺) | Predicted Position of Substitution | Rationale |

| Generic (E⁺) | C5 or C7 | These are the only available positions on the carbocyclic ring, influenced by the directing effects of existing substituents. |

This table is predictive and based on general principles of electrophilic aromatic substitution.

Ring-Opening and Rearrangement Reactions

The stability of the quinoline ring system generally makes ring-opening reactions energetically unfavorable under standard conditions. However, under forcing conditions or through specific reaction pathways, such transformations can occur. For instance, strong oxidation or reduction can potentially lead to the cleavage of the heterocyclic or carbocyclic ring.

Rearrangement reactions of quinoline derivatives, while not common, can be induced under specific conditions. wiley-vch.de For example, certain N-substituted quinolinium salts can undergo rearrangements. In the context of 3,6,8-trichloroquinolin-4-ol, rearrangements could potentially be initiated by the protonation of the hydroxyl group, followed by the migration of a substituent. wiley-vch.de However, specific, documented examples of ring-opening or rearrangement reactions for 3,6,8-trichloroquinolin-4-ol are not readily found in general chemical literature, suggesting these are not common transformations for this particular compound.

Electrocyclic ring-opening and closure are pericyclic reactions that proceed through a concerted mechanism. masterorganicchemistry.com While theoretically possible, inducing such a reaction in a stable aromatic system like a substituted quinoline would require significant energy input and specific stereoelectronic conditions that are unlikely to be met under typical laboratory settings. masterorganicchemistry.com

Table 3: Potential (but not commonly observed) Ring Transformations

| Reaction Type | Potential Conditions | Possible Outcome (Hypothetical) |

| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO₄, O₃) | Cleavage of the benzenoid or pyridinone ring |

| Reductive Cleavage | H₂/High Pressure, Dissolving Metal Reduction | Saturation and potential cleavage of the heterocyclic ring |

| Photochemical Rearrangement | UV Irradiation | Isomerization or rearrangement of substituents |

This table outlines hypothetical transformations as specific literature on these reactions for 3,6,8-trichloroquinolin-4-ol is scarce.

Mechanistic Investigations in 3,6,8 Trichloroquinolin 4 Ol Transformations

Experimental Methodologies for Mechanism Elucidation

Experimental techniques provide empirical evidence that forms the bedrock of mechanistic understanding. These methods are designed to probe the kinetics, intermediates, and stereochemical outcomes of a reaction.

Kinetic analysis is a powerful tool for determining the sequence of events in a chemical reaction and identifying the rate-determining step. libretexts.org By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a rate law can be established. For transformations of 3,6,8-trichloroquinolin-4-ol, this could involve techniques such as UV-Vis spectroscopy to follow the disappearance of the quinoline (B57606) reactant or the appearance of a colored product, or chromatography (HPLC, GC) to measure the concentration of species over time.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction on 3,6,8-trichloroquinolin-4-ol, the rate law can provide insights into the mechanism. A rate law that is first order in both the quinoline and the nucleophile would suggest a bimolecular process, consistent with the formation of a Meisenheimer complex as the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution of 3,6,8-Trichloroquinolin-4-OL

| Experiment | [3,6,8-Trichloroquinolin-4-OL] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.010 | 0.010 | 1.5 x 10-5 |

| 2 | 0.020 | 0.010 | 3.0 x 10-5 |

| 3 | 0.010 | 0.020 | 3.0 x 10-5 |

This is a hypothetical data table for illustrative purposes.

From this data, doubling the concentration of either reactant doubles the initial rate, indicating a rate law of the form: Rate = k[3,6,8-Trichloroquinolin-4-OL][Nucleophile]. This is consistent with a bimolecular nucleophilic substitution mechanism.

Isotope labeling is a sophisticated technique used to trace the fate of atoms during a reaction and to probe the nature of bond-breaking and bond-forming steps in the rate-determining step. chem-station.com The kinetic isotope effect (KIE) is the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. libretexts.orgprinceton.edu

For 3,6,8-trichloroquinolin-4-ol, deuterium (B1214612) labeling can be particularly informative. For example, in an electrophilic aromatic substitution reaction on the quinoline ring, replacing a hydrogen atom at the position of substitution with deuterium would be expected to produce a significant primary KIE (kH/kD > 1) if the C-H bond cleavage is the rate-determining step. nih.gov

Table 2: Expected Kinetic Isotope Effects for Electrophilic Aromatic Substitution on 3,6,8-Trichloroquinolin-4-OL

| Rate-Determining Step | Expected kH/kD | Mechanistic Implication |

| Formation of σ-complex | ~1 | C-H bond breaking is not rate-limiting. |

| C-H bond cleavage | >2 | C-H bond is broken in the rate-determining step. |

This table presents expected KIE values based on general principles of electrophilic aromatic substitution.

The absence of a significant KIE would suggest that the initial attack of the electrophile is the slow step. Such studies, often in conjunction with computational analysis, provide a detailed picture of the transition state. researchgate.net

Reaction intermediates are transient species that are formed and consumed during a chemical reaction. acs.org Their direct detection and characterization provide invaluable evidence for a proposed reaction mechanism. Common techniques for identifying intermediates include low-temperature NMR spectroscopy, mass spectrometry, and trapping experiments. nih.govwikipedia.org

In reactions of 3,6,8-trichloroquinolin-4-ol, several types of intermediates might be anticipated. For example, in nucleophilic aromatic substitution reactions, a Meisenheimer-type complex, where the nucleophile has added to the electron-deficient quinoline ring, is a likely intermediate. quimicaorganica.org In radical reactions, radical ions or neutral radical adducts could be formed. acs.org Trapping experiments involve adding a compound that is known to react rapidly with a specific type of intermediate, leading to a stable, characterizable product. wikipedia.org

Table 3: Potential Intermediates in Transformations of 3,6,8-Trichloroquinolin-4-OL and Methods for Their Detection

| Reaction Type | Potential Intermediate | Detection Method |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Low-Temperature NMR, Mass Spectrometry |

| Electrophilic Aromatic Substitution | σ-Complex (Wheland Intermediate) | Spectroscopic observation under superacid conditions |

| Radical Substitution | Radical Adduct | Electron Spin Resonance (ESR) Spectroscopy, Radical Trapping |

This table outlines plausible intermediates and the corresponding techniques for their identification.

When a reaction creates a new chiral center, the stereochemical outcome provides crucial information about the reaction mechanism. For transformations involving 3,6,8-trichloroquinolin-4-ol that introduce a stereocenter, the analysis of the product's enantiomeric or diastereomeric composition is essential. This is often achieved using chiral chromatography or polarimetry.

Furthermore, the use of chiral catalysts or reagents can induce asymmetry in the product, a process known as chiral induction. researchgate.netthieme-connect.com Studying the extent and sense of this induction can shed light on the geometry of the transition state and the nature of the interactions between the substrate and the chiral influence. For instance, in the asymmetric functionalization of the quinoline ring, different chiral ligands on a metal catalyst can lead to opposite enantiomers of the product, providing insights into the catalyst's mode of action. researchgate.netthieme-connect.com

Table 4: Examples of Chiral Ligands for Asymmetric Transformations of Quinolines

| Ligand Type | Example | Potential Application |

| Chiral Phosphines | (R)-BINAP | Asymmetric Hydrogenation |

| Chiral Diamines | (R,R)-DACH | Asymmetric Transfer Hydrogenation |

| Chiral Oxazolines | BOX Ligands | Asymmetric Allylic Alkylation |

This table provides examples of chiral ligands that have been successfully used in asymmetric catalysis with quinoline derivatives.

Theoretical and Computational Approaches to Reaction Mechanisms

In conjunction with experimental studies, theoretical and computational methods have become indispensable tools for elucidating reaction mechanisms. mit.eduresearchgate.net These approaches allow for the in-silico exploration of reaction pathways, the characterization of transient species like transition states, and the rationalization of experimental observations.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. mit.edu Its structure and energy determine the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize transition state structures. nih.govresearchgate.netnih.govnih.gov A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. acs.orgq-chem.comdailymotion.comrowansci.com Mapping the IRC provides a detailed picture of the geometric and energetic changes that occur throughout the reaction, confirming that a given transition state indeed connects the intended reactants and products. acs.orgq-chem.com

Table 5: Computational Approach to Studying a Hypothetical Reaction of 3,6,8-Trichloroquinolin-4-OL

| Step | Computational Method | Information Obtained |

| 1. Geometry Optimization | DFT | Structures and energies of reactants, products, and intermediates. |

| 2. Transition State Search | DFT (e.g., QST2/3, Berny) | Geometry and energy of the transition state. |

| 3. Frequency Calculation | DFT | Confirmation of minima (zero imaginary frequencies) and transition states (one imaginary frequency). |

| 4. IRC Calculation | DFT | Mapping of the reaction pathway connecting the transition state to reactants and products. |

This table summarizes a typical computational workflow for investigating a reaction mechanism.

By applying these computational techniques to transformations of 3,6,8-trichloroquinolin-4-ol, researchers can gain a deeper understanding of the factors that control its reactivity and selectivity.

Computational Elucidation of Electron Flow and Catalytic Cycles

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For substituted quinoline systems, DFT calculations can provide significant insights into the electron flow and the energetics of catalytic cycles.

Theoretical studies on related polychlorinated aromatic compounds reveal that the distribution of electron density and the energies of molecular orbitals are key determinants of reactivity. In nucleophilic aromatic substitution (SNAr) reactions, a common transformation for chloroquinolines, the site of nucleophilic attack is often predicted by examining the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like 3,6,8-Trichloroquinolin-4-OL, the carbon atoms bearing the chlorine substituents are electrophilic. DFT calculations on analogous 2,4-dichloroquinazolines have shown that the carbon at the 4-position possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. nih.gov This principle suggests that in 3,6,8-Trichloroquinolin-4-OL, the C-4 position, despite the presence of a hydroxyl group (which exists in tautomeric equilibrium with the quinolone form), and the other chlorinated positions will exhibit different levels of electrophilicity.

A hypothetical representation of LUMO coefficient distribution based on principles from related systems is presented in Table 1.

Table 1: Hypothetical LUMO Coefficients for Electrophilic Sites in 3,6,8-Trichloroquinolin-4-OL

| Atomic Position | Hypothetical LUMO Coefficient | Predicted Reactivity towards Nucleophiles |

| C-3 | Low | Low |

| C-4 (keto form) | High | High |

| C-6 | Moderate | Moderate |

| C-8 | Moderate-Low | Moderate-Low |

Note: This table is illustrative and based on general principles of SNAr on related heterocyclic systems. Actual values would require specific DFT calculations for this molecule.

Catalytic cycles for transformations of 3,6,8-Trichloroquinolin-4-OL, for instance in cross-coupling reactions, can also be mapped out computationally. These calculations would typically involve identifying the structures and energies of all reactants, intermediates, transition states, and products. The catalytic cycle would likely involve steps such as oxidative addition of the C-Cl bond to a metal center (e.g., Palladium(0)), transmetalation, and reductive elimination to form the new C-C or C-heteroatom bond.

Influence of Solvent and Catalysis on Reaction Mechanisms

The reaction medium and the presence of a catalyst can profoundly alter the mechanism of a chemical transformation. numberanalytics.com Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.org Catalysts provide an alternative, lower-energy reaction pathway.

The choice of solvent is critical in the transformations of chloroquinolines. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often employed. These solvents are effective at solvating the charged intermediates (Meisenheimer complexes) formed during the reaction, thereby lowering the activation energy. In contrast, protic solvents can solvate the nucleophile, reducing its reactivity. The effect of the solvent on reaction rates can be substantial, with changes in solvent potentially altering the rate by several orders of magnitude. nih.gov

Table 2: General Influence of Solvent Type on SNAr Reaction Rates for Chloroquinolines

| Solvent Type | General Effect on SNAr Rate | Rationale |

| Polar Aprotic (e.g., DMSO, DMF) | Rate enhancement | Stabilization of charged intermediates. |

| Polar Protic (e.g., Ethanol (B145695), Water) | Rate decrease | Solvation of the nucleophile, reducing its nucleophilicity. |

| Nonpolar (e.g., Toluene, Hexane) | Slow or no reaction | Poor stabilization of polar intermediates and transition states. |

Mechanistic Divergence and Selectivity Control

Mechanistic divergence occurs when a single set of reactants can lead to multiple products through different reaction pathways. Controlling this divergence to achieve selectivity for a desired product is a central goal in organic synthesis. For a multifunctional molecule like 3,6,8-Trichloroquinolin-4-OL, with multiple reactive sites, selectivity is a key challenge.

The regioselectivity of nucleophilic substitution on polychlorinated quinolines can be controlled by several factors. As suggested by computational studies on analogous systems, the inherent electronic properties of the molecule play a significant role, directing nucleophiles to the most electrophilic positions. nih.gov However, this intrinsic reactivity can be modulated.

Reaction Conditions: The choice of nucleophile, solvent, and temperature can be tuned to favor one reaction pathway over another. For instance, a soft nucleophile might preferentially attack a different site than a hard nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory. Similarly, steric hindrance can direct a bulky nucleophile to a less hindered position.

Catalyst Control: In catalyzed reactions, the ligand environment of the catalyst can be engineered to control selectivity. For example, in a cross-coupling reaction, a bulky ligand might favor reaction at the least sterically hindered C-Cl bond.

Protecting Groups: The hydroxyl/keto group at the 4-position can be protected, which would alter the electronic landscape of the quinoline ring and could influence the regioselectivity of subsequent reactions.

An illustrative example of potential mechanistic divergence in the reaction of 3,6,8-Trichloroquinolin-4-OL with a nucleophile (Nu⁻) is shown below, highlighting the competition between substitution at different chlorinated positions.

Scheme 1: Potential Pathways for Nucleophilic Substitution on 3,6,8-Trichloroquinolin-4-OL

Note: This is a simplified representation. The quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4(1H)-one.

The selective formation of Product A, B, or C would depend on a careful choice of reaction conditions, guided by a thorough understanding of the competing mechanistic pathways. Theoretical studies on the nucleophilic aromatic substitution of thiophenes have demonstrated that the pathway can be controlled by factors such as the nature of the substituent and the presence of a catalyst for proton transfer. nih.gov

Computational Chemistry in the Study of 3,6,8 Trichloroquinolin 4 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3,6,8-Trichloroquinolin-4-OL, DFT calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, can predict bond lengths, bond angles, and dihedral angles of its ground state. nih.gov This optimized structure represents a minimum on the potential energy surface and is crucial for understanding the molecule's shape and steric profile.

Furthermore, DFT is employed to calculate key electronic properties that govern reactivity. rsc.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Representative DFT-Calculated Properties for a Substituted Quinoline (B57606) Derivative (Note: This data is illustrative for a related quinoline derivative and not specific to 3,6,8-Trichloroquinolin-4-OL, as such specific data is not publicly available. The methodology is directly applicable.)

| Property | Calculated Value | Significance for 3,6,8-Trichloroquinolin-4-OL |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.7 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Suggests chemical stability and reactivity. |

| Electronegativity (χ) | 3.2 eV | Measures the overall ability to attract electrons. |

| Chemical Potential (μ) | -1.6 eV | Relates to the escaping tendency of electrons. |

This table is generated based on principles and representative values from computational studies on quinoline analogues.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structural elucidation and confirmation. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts. tandfonline.com For 3,6,8-Trichloroquinolin-4-OL, these predicted spectra can be compared with experimental data to confirm the assignment of each signal to a specific proton or carbon atom in the molecule.

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C bending, or C-Cl stretching. This allows for the assignment of experimental IR absorption bands, confirming the presence of specific functional groups and providing confidence in the molecular structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a dynamic picture of molecular behavior.

For a molecule like 3,6,8-Trichloroquinolin-4-OL, MD simulations can be used to explore its conformational landscape, identifying different stable or metastable shapes the molecule can adopt. This is particularly relevant when studying its interactions with other molecules, such as solvents or biological macromolecules. acs.org

In the context of drug design, MD simulations are crucial for understanding how a ligand like a quinoline derivative might bind to a protein target. nih.govnih.govtandfonline.com By simulating the ligand-protein complex, researchers can analyze the stability of the interaction, identify key intermolecular forces (like hydrogen bonds, hydrophobic interactions, and π-π stacking), and calculate the binding free energy, which predicts the affinity of the ligand for the protein. nih.gov

In Silico Reactivity Prediction and Virtual Reaction Screening

Computational methods can predict how and where a molecule is likely to react. The electronic properties derived from DFT, such as the HOMO-LUMO distribution and molecular electrostatic potential (MEP) maps, can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of 3,6,8-Trichloroquinolin-4-OL. This information is fundamental to predicting its behavior in chemical reactions.

Virtual reaction screening leverages these predictive capabilities to explore potential chemical transformations in a computational environment. acs.org By modeling the interaction of 3,6,8-Trichloroquinolin-4-OL with various reagents and catalysts, it is possible to predict the feasibility and potential outcomes of different reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. This in silico approach can save significant time and resources by prioritizing promising reaction pathways for experimental investigation.

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For a class of compounds like substituted quinolines, cheminformatics tools can be used to build databases of structures and their associated properties.

Quantitative Structure-Reactivity Relationships (QSRR) are a key aspect of this field. QSRR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. By developing a QSRR model for quinoline derivatives, it would be possible to predict the reactivity of 3,6,8-Trichloroquinolin-4-OL based on its calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). This approach is analogous to the widely used Quantitative Structure-Activity Relationship (QSAR) models in drug discovery. nih.gov

Design of Novel Catalysts and Reaction Conditions via Computational Methods

Computational chemistry is a powerful tool not only for studying molecules but also for designing the means to synthesize them. The synthesis of complex quinoline structures often relies on catalysis. nih.govrsc.org Computational methods, particularly DFT, can be used to design and optimize catalysts for specific transformations.

For instance, if a desired reaction involving 3,6,8-Trichloroquinolin-4-OL is the modification of one of its chloro-substituents via a cross-coupling reaction, computational methods can be used to:

Screen potential catalysts: Evaluate the efficacy of different metal catalysts (e.g., based on palladium, gold, or nickel) and ligands. nih.govresearchgate.net

Elucidate reaction mechanisms: Map out the entire catalytic cycle, identifying intermediates, transition states, and the rate-determining step. acs.org

Optimize reaction conditions: Predict how changes in solvent, temperature, or additives might affect the reaction rate and selectivity.

This computational approach accelerates the development of efficient and selective synthetic routes, making the synthesis and derivatization of complex molecules like 3,6,8-Trichloroquinolin-4-OL more predictable and streamlined. nih.gov

3,6,8 Trichloroquinolin 4 Ol As a Versatile Building Block in Organic Synthesis

Strategic Application in the Construction of Complex Nitrogen Heterocycles

Nitrogen heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. researchgate.netchalmers.se The synthesis of complex, fused, or substituted nitrogen heterocycles is a major focus of organic chemistry. organic-chemistry.org Typically, a versatile building block would be used in reactions like cross-coupling, cyclization, or condensation to construct more elaborate molecular architectures. nih.govorganic-chemistry.org For instance, related halo-substituted quinolines have been used as precursors for further functionalization. mdpi.comnih.gov However, no specific examples or methodologies were found in the searched literature that employ 3,6,8-Trichloroquinolin-4-OL as a starting material for the synthesis of other complex nitrogen heterocycles.

Development of Molecular Diversity and Scaffold Libraries

The generation of molecular diversity through the creation of scaffold libraries is a cornerstone of modern drug discovery and chemical biology. This process often involves a central core structure, like a quinoline (B57606), which is systematically decorated with a variety of substituents to explore chemical space. nih.gov While the 4-hydroxyquinoline (B1666331) framework is a known scaffold for such libraries, there is no specific mention in the reviewed literature of 3,6,8-Trichloroquinolin-4-OL being used for this purpose. The development of a library from this specific starting material would involve leveraging its multiple reaction sites, but no such library synthesis has been reported.

Precursor in the Synthesis of Advanced Functional Materials

Polyarylquinolines and other quinoline derivatives are known to be components of materials with interesting photophysical or electronic properties, serving as chromophores, emitting layers in OLEDs, or as parts of nonlinear optical polymers. nih.gov The synthesis of these materials often starts from functionalized quinoline precursors. Despite the potential for the trichloro-substitution pattern to influence electronic properties, no studies were found that describe the synthesis of advanced functional materials originating from 3,6,8-Trichloroquinolin-4-OL.

Role in Fragment-Based Approaches to Chemical Probe and Ligand Design

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. The quinoline ring is a common structure in medicinal chemistry and could be considered a valuable fragment. nih.gov A highly functionalized fragment like 3,6,8-Trichloroquinolin-4-OL could offer specific interaction vectors. Nevertheless, there is no evidence in the searched literature of this particular compound being included in a fragment library or used as a starting point for fragment-based ligand design.

Emerging Research Frontiers and Future Perspectives for 3,6,8 Trichloroquinolin 4 Ol

Novel Synthetic Methods for Eco-Friendly and Scalable Production

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. researchgate.net The future of synthesizing 3,6,8-Trichloroquinolin-4-OL will undoubtedly focus on the development of green and sustainable methods that are both environmentally benign and scalable.

Recent trends in organic synthesis emphasize one-pot multicomponent reactions (MCRs), solvent-free conditions, and the use of reusable catalysts. researchgate.net For a polysubstituted quinoline like 3,6,8-Trichloroquinolin-4-OL, future synthetic strategies could be inspired by established green protocols for other quinoline derivatives. These include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields, and the use of eco-friendly solvents like water or ionic liquids. researchgate.net

A prospective eco-friendly approach could involve a modified Friedländer annulation or a similar cyclization reaction starting from appropriately substituted anilines and carbonyl compounds under greener conditions. The development of solid-supported catalysts or nanocatalysts could facilitate easy recovery and reuse, enhancing the scalability and cost-effectiveness of the production process. researchgate.net The drive towards sustainable production methods is a key trend that will shape the future availability and application of this compound. futuremarketinsights.com

| Synthetic Strategy | Potential Advantages for 3,6,8-Trichloroquinolin-4-OL Production | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Optimization of microwave parameters for chlorinated precursors. |

| Multicomponent Reactions (MCRs) | Step and atom economy, simplified purification. | Design of a one-pot reaction sequence for the trichlorinated scaffold. |

| Catalysis in Green Solvents | Use of water or biodegradable solvents to minimize environmental impact. | Development of water-tolerant catalysts for quinoline ring formation. |

| Reusable Heterogeneous Catalysts | Ease of separation, catalyst recycling, continuous flow processes. | Design of robust solid-supported or nano-catalysts. |

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting reactivity. For a molecule like 3,6,8-Trichloroquinolin-4-OL, with multiple reactive sites, an integrated approach combining experimental studies with computational chemistry will be indispensable.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bond characteristics, and reaction pathways involved in the synthesis and functionalization of polychlorinated aromatic compounds. nih.govnih.govucf.edu For instance, DFT calculations could be used to model transition states in the cyclization step of its synthesis, helping to rationalize regioselectivity and optimize reaction conditions. Such computational studies have been effectively used to understand the decomposition of other polychlorinated compounds and can be adapted to predict the stability and reactivity of 3,6,8-Trichloroquinolin-4-OL. nih.gov

Experimental techniques like in-situ spectroscopy (e.g., NMR, IR) can monitor reaction progress and identify transient intermediates. When combined with kinetic studies, these experimental data can validate and refine the proposed computational models. This synergy will be critical for elucidating the mechanisms of both its formation and its subsequent transformations.

| Integrated Approach | Objective for 3,6,8-Trichloroquinolin-4-OL | Example Technique/Method |

| Experimental | ||

| Kinetic Analysis | Determine reaction rates and orders to elucidate the rate-determining step. | Monitoring reactant/product concentration over time via HPLC or NMR. |

| Intermediate Trapping | Identify and characterize transient species in the reaction pathway. | Use of trapping agents or low-temperature spectroscopic analysis. |

| Isotope Labeling | Trace the path of atoms from reactants to products to confirm bond formations. | Synthesis with ¹³C or ¹⁵N labeled precursors. |

| Computational | ||

| DFT Calculations | Model reaction energy profiles, transition states, and molecular orbitals. | B3LYP/6-31G** level of theory. nih.gov |

| Molecular Dynamics (MD) | Simulate the behavior of molecules to understand solvent effects and conformational dynamics. | ReaxFF force field for reactive simulations. nih.gov |

| QTAIM Analysis | Analyze electron density to characterize chemical bonds and non-covalent interactions. | Calculation of bond critical points and electron localization function. |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

These emerging computer-aided synthesis design (CASD) programs can help chemists identify novel and more efficient routes that might not be immediately obvious. tuwien.at ML models can also predict reaction outcomes, yields, and optimal conditions, thereby reducing the number of experiments needed and accelerating the discovery process. acs.org As these AI tools become more sophisticated, they will likely play a crucial role in planning the synthesis of not only 3,6,8-Trichloroquinolin-4-OL but also its future derivatives. nih.gov

The future of synthetic chemistry will likely involve a collaborative approach where chemists leverage AI to generate hypotheses and design experiments, leading to faster and more efficient synthesis of target compounds. tuwien.at

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The three chlorine substituents and the hydroxyl group on the 3,6,8-Trichloroquinolin-4-OL scaffold offer a rich playground for exploring novel reactivity. The electronic properties of the quinoline ring are significantly modulated by these substituents, potentially leading to unconventional reactivity patterns compared to simpler quinolines.

Future research will likely focus on the selective functionalization of the C-H and C-Cl bonds. nih.gov While C-H activation has become a cornerstone of modern organic synthesis, its application to such an electron-deficient and sterically hindered system presents a unique challenge and opportunity. researchgate.net The regioselective replacement of one or more chlorine atoms via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would provide a powerful strategy for diversification.

Furthermore, the tautomeric relationship between the 4-hydroxyquinoline (B1666331) and 4-quinolone forms could be exploited in novel transformations. Unconventional reactions, such as dearomative functionalization, could provide access to three-dimensional scaffolds that are highly sought after in medicinal chemistry. acs.org

Development of Smart Reagents and Catalytic Systems for Specific Functionalization

Achieving regioselectivity is a major challenge in the functionalization of polysubstituted heterocycles. The development of "smart" reagents and highly selective catalytic systems will be paramount for unlocking the synthetic potential of 3,6,8-Trichloroquinolin-4-OL.

This involves designing catalysts that can differentiate between the various C-H and C-Cl bonds on the quinoline ring. For instance, directing group strategies, where a functional group guides a catalyst to a specific position, could be employed for selective C-H functionalization. Metal-free halogenation or functionalization methods, which offer high regioselectivity and functional group tolerance, are also a promising avenue of research. rsc.org

Catalytic systems could be developed for:

Selective C-Cl activation: A catalyst could be designed to selectively activate the C-Cl bond at the C-6 or C-8 position over the other, based on subtle differences in their electronic environment or steric accessibility.

Site-selective C-H functionalization: Despite the presence of multiple halogen substituents, the remaining C-H bonds (at C-2, C-5, and C-7) are potential targets for functionalization using advanced catalytic methods. nih.gov

Controlled derivatization of the hydroxyl group: While standard O-alkylation or O-acylation is expected, catalytic methods could enable more complex transformations at this position.

The design of such specific catalytic systems will rely heavily on the mechanistic insights gained from the integrated experimental and computational approaches mentioned earlier.

Q & A

Q. What validation criteria should be applied to computational models predicting the physicochemical properties of 3,6,8-Trichloroquinolin-4-OL?

- Methodological Answer : Benchmark predictions against experimental data (e.g., melting points , logP values). Use high-level quantum methods (e.g., CCSD(T)) for electronic properties. Cross-validate with analogous compounds (e.g., 3,4,5-trimethoxyphenol ) to assess model transferability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.